3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
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Overview
Description
3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is an organic compound that features a benzamide core with a cyano group and a furan ring attached to a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The hydroxypropyl chain is synthesized through the reaction of an appropriate aldehyde with a Grignard reagent, followed by hydrolysis.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine derivative.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a different substitution pattern on the furan ring.
2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile: Contains a cyano group and a furan ring but with different functional groups.
Uniqueness
3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-10-11-3-1-4-12(9-11)15(19)17-7-6-13(18)14-5-2-8-20-14/h1-5,8-9,13,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUNRKNAPZQGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CO2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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